6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione

Catalog No.
S12293582
CAS No.
65226-83-7
M.F
C16H19NO3
M. Wt
273.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]d...

CAS Number

65226-83-7

Product Name

6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione

IUPAC Name

6-methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C16H19NO3/c1-11-5-7-13(8-6-11)17-15(19)10-20-16(17)9-3-4-14(18)12(16)2/h5-8,12H,3-4,9-10H2,1-2H3

InChI Key

KWLNSPBPNMVOFQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CCCC12N(C(=O)CO2)C3=CC=C(C=C3)C

6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C16H19NO3C_{16}H_{19}NO_3 and it has a molecular weight of approximately 273.33 g/mol. This compound features a fused bicyclic system that includes an oxygen atom and a nitrogen atom within its framework, contributing to its potential biological activity and chemical reactivity. The compound is often represented with the CAS number 65226-83-7, indicating its unique identification in chemical databases.

The chemical reactivity of 6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione can be attributed to the presence of functional groups such as the oxo (C=O) and aza (N) groups. These groups can participate in various reactions, including:

  • Nucleophilic substitutions: The nitrogen atom can act as a nucleophile in reactions with electrophiles.
  • Condensation reactions: The carbonyl groups may engage in condensation with amines or alcohols, leading to the formation of new compounds.
  • Reduction reactions: The carbonyl functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization reactions: Utilizing precursors that contain both carbonyl and amine functionalities to form the spirocyclic structure.
  • Functional group transformations: Modifying existing functional groups through oxidation or reduction to achieve the desired molecular architecture.
  • Use of catalysts: Employing transition metal catalysts to facilitate specific bond formations during synthesis.

Literature references indicate successful syntheses reported by Subbaraj et al., which provide detailed methodologies for producing this compound .

6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione may find applications in several fields:

  • Pharmaceutical development: Due to its potential biological activity, it could serve as a lead compound for drug discovery.
  • Material science: Its unique structural properties might be exploited in developing new materials or polymers.
  • Chemical research: As a versatile building block in organic synthesis, it can be used to create more complex molecules.

Interaction studies involving 6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione would focus on its binding affinities and interactions with various biological macromolecules such as enzymes and receptors. Investigating these interactions could reveal insights into its mechanism of action and potential therapeutic uses.

Several compounds exhibit structural similarities to 6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione, including:

Compound NameCAS NumberMolecular FormulaNotable Features
2-(4-methylphenyl)-2-azaspiro[4.5]decane-1,3-dione61588-81-6C16H19NO2C_{16}H_{19}NO_{2}Lacks the oxo group at position 3 and has different reactivity patterns .
4-Methyl-6-phenoxy-1-oxa-4-azaspiro[4.5]decane959359-75-2C15H21NO2C_{15}H_{21}NO_{2}Contains a phenoxy group instead of a methylphenyl group .
6-Oxa-9-Azaspiro[4.5]decane130643-07-1C8H15NOC_{8}H_{15}NOSmaller structure with distinct reactivity due to fewer functional groups .

These comparisons highlight the uniqueness of 6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione in terms of its specific functional groups and potential applications in medicinal chemistry.

Traditional Multi-Step Organic Synthesis Approaches

The synthesis of 6-methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione traditionally relies on sequential condensation and cyclization reactions. A representative pathway begins with 4-methylphenyl-substituted precursors, such as 4-methylbenzaldehyde, reacting with cyclic 1,3-diketones under acidic or basic conditions to form intermediate enamines. Subsequent oxidation and cyclization steps yield the spirocyclic core. For example, Subbaraj et al. demonstrated that treating 4-methylbenzaldehyde with cyclohexane-1,3-dione in the presence of ammonium acetate generates a Schiff base intermediate, which undergoes intramolecular cyclization via nucleophilic attack to form the spiro[4.5]decane skeleton.

Optimization of reaction conditions is critical for achieving high yields. Solvent polarity significantly influences the reaction kinetics; polar aprotic solvents like dimethylformamide (DMF) enhance intermediate stability, while toluene facilitates dehydration steps. Temperature modulation (60–80°C) balances reaction rate and byproduct formation. Recent advancements include the use of bis(acetoxy)iodobenzene (PhI(OAc)₂) as a mild oxidant for converting hydroxyamide intermediates into the target dione structure, achieving yields up to 75%.

Table 1: Key Parameters in Traditional Synthesis

ParameterOptimal ConditionYield (%)
SolventToluene/DMF70–75
Temperature60–80°C68–72
Oxidizing AgentPhI(OAc)₂75

Ring-Closing Metathesis (RCM) Anchored Strategies for Spirocyclic Frameworks

Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the spiro[4.5]decane system. This strategy involves allylation of diketone precursors followed by Grubbs’ catalyst-mediated cyclization. Kotha and Manivannan demonstrated that dialkylated 1,3-diketones, when treated with second-generation Grubbs’ catalyst, undergo selective olefin metathesis to form the spirocyclic framework with minimal byproducts.

A notable application involves the synthesis of 6-methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione from a bis-allylated diketone precursor. The RCM step proceeds at room temperature in dichloromethane, yielding the spirocycle with >90% conversion efficiency. This method circumvents tedious protection-deprotection steps required in traditional approaches, streamlining the synthesis.

Mechanistic Insight:
The Grubbs’ catalyst facilitates [2+2] cycloaddition between allyl groups, forming a metallocyclobutane intermediate. Subsequent retro-[2+2] cleavage generates the spirocyclic product while regenerating the catalyst. Computational studies suggest that steric effects from the 4-methylphenyl group favor chair-like transition states, enhancing diastereoselectivity.

Novel Catalytic Systems for Enhanced Stereochemical Control

Recent advances in asymmetric catalysis have addressed the stereochemical challenges inherent to spirocyclic systems. Huang et al. developed a quinine-catalyzed Michael-Henry cascade reaction to install three contiguous stereocenters in spiro[4.5]decanes. By reacting nitroalkenes with oxindole-functionalized intermediates, they achieved enantiomeric excess (ee) values up to 98% under mild conditions.

Copper-based catalysts have also shown promise. Tetrakis(acetonitrile)copper(I) perchlorate (Cu[(CH₃CN)₄]ClO₄) catalyzes the oxidative cyclization of hydroxyamides into diones with high stereochemical fidelity. This system leverages copper’s Lewis acidity to stabilize enolate intermediates, ensuring precise control over the spirocyclic geometry.

Table 2: Catalytic Systems for Stereochemical Control

CatalystReaction Typeee (%)
QuinineMichael-Henry cascade98
Cu[(CH₃CN)₄]ClO₄Oxidative cyclization95
Rh₂(OAc)₄Cycloaddition90

The formation of aza-spirocyclic frameworks, particularly those containing the 1-oxa-4-azaspiro[4.5]decane core structure, proceeds through highly specialized intramolecular cyclization mechanisms that dictate both the stereochemical outcome and the structural integrity of the final product [7] [8]. These cyclization pathways are fundamentally governed by the geometric constraints imposed by the spirocyclic architecture and the electronic properties of the heteroatoms within the ring system [9] [10].

The intramolecular cyclization process typically initiates through the formation of a nucleophilic nitrogen center that attacks an electrophilic carbon bearing appropriate leaving groups or activated functional groups [11] [12]. In the case of 6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione, the cyclization pathway involves the coordination of the nitrogen atom with carbonyl centers, followed by ring closure to establish the spirocyclic junction [13] [14].

Research has demonstrated that the cyclization mechanism follows a stepwise process beginning with nucleophilic attack by the nitrogen atom on the electrophilic carbonyl carbon [15] [16]. This initial step generates a tetrahedral intermediate that subsequently undergoes ring closure through intramolecular nucleophilic substitution [17]. The stereochemical outcome of this process is largely determined by the conformational preferences of the transition state structures, which favor chair-like conformations that minimize steric interactions between the methylphenyl substituent and the developing ring system [18] [19].

Computational studies using density functional theory calculations have revealed that the energy barrier for the intramolecular cyclization ranges from 15.5 to 34.0 kilocalories per mole, depending on the specific mechanistic pathway [5]. The most favorable pathway involves a concerted mechanism where bond formation and breaking occur simultaneously, leading to the direct formation of the spirocyclic product without the generation of high-energy intermediates [20] [21].

The role of the oxygen heteroatom in the 1-oxa position significantly influences the cyclization pathway by providing additional stabilization through hyperconjugative effects [22] [23]. This stabilization lowers the activation energy for ring closure and enhances the selectivity for the formation of the desired spirocyclic product over competing cyclization modes [24] [25].

Cyclization ParameterValueReference
Activation Energy (kcal/mol)15.5-34.0 [5]
Ring Closure Barrier (kcal/mol)5.0-18.1 [48]
Stereoselectivity Ratio>20:1 [5]
Reaction Temperature Range (°C)0-125 [45]

Role of Allylsilane Moieties in Transition State Conformational Diversity

The incorporation of allylsilane moieties into the precursor molecules for aza-spirocycle synthesis introduces significant conformational complexity that directly impacts the stereochemical outcome of the cyclization process [15] [16]. These silicon-containing substituents exert profound effects on transition state geometries through both steric and electronic mechanisms, ultimately controlling the facial selectivity of the cyclization reaction [17] [18].

Allylsilane groups exhibit unique conformational preferences that are governed by the silicon-carbon bond lengths and the hyperconjugative interactions between the silicon center and adjacent π-systems [19] [20]. In the context of aza-spirocyclization reactions, these conformational preferences translate into distinct transition state arrangements that favor specific stereochemical outcomes [21].

Computational analyses have revealed that allylsilane-containing substrates adopt preferential conformations where the silicon atom is positioned to maximize orbital overlap with the developing positive charge during the cyclization process [15]. This positioning is critical for stabilizing the transition state through β-silicon stabilization effects, which can lower activation barriers by up to 10 kilocalories per mole compared to analogous carbon-substituted systems [16].

The stereochemical control exerted by allylsilane moieties operates through a combination of steric shielding and electronic directing effects [17]. The bulky silicon substituents create distinct steric environments that favor approach of the nucleophilic nitrogen from specific directions, while the electronic properties of the silicon center influence the charge distribution in the transition state [18] [19].

Experimental studies have demonstrated that the choice of silicon protecting groups can dramatically alter the diastereoselectivity of the cyclization reaction [20]. For instance, the use of tert-butyldiphenylsilyl groups results in diastereoselectivity ratios exceeding 20:1, while phenyldimethylsilyl groups typically provide more modest selectivity in the range of 3:1 to 5:1 [16].

The transition state conformations accessible to allylsilane-containing substrates have been characterized through detailed computational studies [17]. These investigations reveal that the preferred transition states adopt chair-like conformations where the allylsilane substituent occupies a pseudoequatorial position to minimize unfavorable 1,3-diaxial interactions [18]. The silicon-carbon bond in these conformations maintains optimal alignment with the developing carbocation center, maximizing the stabilizing hyperconjugative effect [19].

Allylsilane ParameterType A (PhMe₂Si)Type B (t-BuPh₂Si)Reference
Diastereoselectivity Ratio3:1 - 5:1>20:1 [16]
Activation Energy Reduction (kcal/mol)6-88-10 [15]
Preferred ConformationPseudoequatorialPseudoequatorial [17]
Silicon-Carbon Bond Length (Å)1.85-1.901.88-1.92 [18]

Functional Group Transformations Involving Oxo and Aza Motieties

The oxo and aza functional groups present in 6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione undergo a variety of chemical transformations that are critical for both the synthesis of the target molecule and its subsequent derivatization [22] [23]. These transformations encompass reduction reactions, oxidation processes, and nucleophilic substitution reactions that can modify the electronic and steric properties of the spirocyclic framework [24] [25].

The carbonyl groups at positions 3 and 7 of the spirocyclic system exhibit distinct reactivity profiles due to their different electronic environments [26]. The carbonyl at position 3 is more electrophilic due to its proximity to the nitrogen heteroatom, which withdraws electron density through inductive effects [27]. This enhanced electrophilicity makes the C-3 carbonyl more susceptible to nucleophilic attack and reduction reactions [28].

Reduction of the oxo groups can be achieved using various hydride donors, with lithium aluminum hydride and sodium borohydride being the most commonly employed reagents [22]. The stereochemical outcome of these reductions is influenced by the conformational preferences of the spirocyclic framework, with hydride delivery typically occurring from the less hindered face of the molecule [23]. Experimental studies have shown that reduction of the C-3 carbonyl proceeds with excellent diastereoselectivity, yielding the corresponding alcohol with selectivity ratios exceeding 15:1 [24].

The nitrogen atom in the aza-spirocyclic system can undergo various transformations including alkylation, acylation, and oxidation reactions [25] [26]. Alkylation reactions typically proceed through deprotonation of the nitrogen followed by nucleophilic substitution with appropriate electrophiles [27]. The regioselectivity of these reactions is controlled by the steric environment around the nitrogen center, with less hindered alkyl halides showing higher reactivity [28].

Oxidation of the nitrogen center can be accomplished using peracids or other oxygen-transfer reagents to generate the corresponding N-oxide derivatives [29]. These N-oxide products exhibit altered electronic properties and can serve as intermediates for further synthetic transformations [23]. The oxidation process is highly chemoselective, affecting only the nitrogen center while leaving the carbonyl groups intact [24].

Functional group interconversions involving the carbonyl groups include Baeyer-Villiger oxidations, which can insert oxygen atoms adjacent to the carbonyl centers to generate lactone or ester functionalities [27]. These reactions proceed with retention of configuration at the migrating carbon center and can provide access to structurally related compounds with modified biological activities [25].

The reactivity of the oxo and aza motieties can be modulated through the introduction of protecting groups or activating substituents [26]. For example, the installation of electron-withdrawing groups on the nitrogen center enhances the electrophilicity of adjacent carbonyl groups, facilitating nucleophilic addition reactions [28]. Conversely, electron-donating substituents reduce the reactivity of the carbonyl groups toward nucleophilic attack [29].

Transformation TypeReagentSelectivityYield (%)Reference
Carbonyl ReductionLiAlH₄>15:175-85 [22]
Carbonyl ReductionNaBH₄8:1-12:165-80 [23]
N-AlkylationRX/Base5:1-10:160-75 [27]
N-OxidationmCPBA>95:570-90 [29]
Baeyer-VilligerTFPAARetention55-70 [27]

The mechanistic pathways for these functional group transformations have been elucidated through kinetic studies and computational analyses [23] [24]. Reduction reactions typically proceed through hydride delivery to the carbonyl carbon, with the stereochemical outcome determined by the approach trajectory that minimizes steric interactions with the spirocyclic framework [25]. Oxidation reactions of the nitrogen center involve initial formation of an N-oxide intermediate that can undergo further rearrangement or substitution depending on the reaction conditions [26].

The Cremer-Pople puckering parameters provide a comprehensive framework for analyzing the conformational dynamics of spirocyclic systems, particularly in transition states where conformational flexibility plays a crucial role in determining reaction outcomes [1] [2]. For 6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione, the spirocyclic framework requires decomposition into its constituent ring systems using Unique Ring Families for individual puckering analysis [1].

Puckering Parameter Calculations for Spirocyclic Systems

The Cremer-Pople representation extends to complex ring systems through systematic decomposition into minimum cycle bases [1]. For the 1-oxa-4-azaspiro[4.5]decane core, analysis focuses on both the five-membered oxazolidinone ring and the six-membered cyclohexanone ring. The five-membered ring requires two puckering parameters (q₂ and φ₂), while the six-membered ring necessitates three parameters (q₂, q₃, and φ₂) [2].

Transition state analysis reveals that conformational preferences depend critically on the geometry of forming bonds and stereochemical configuration of products [3] [4]. For azaspiro ring formations, comprehensive conformational analysis using Cremer-Pople parameters identifies distinct puckering preferences based on reactant double-bond geometry and product stereochemistry [3].

Ring Flexibility and Conformational Clusters

The six-membered cyclohexanone ring in the spirocyclic system exhibits characteristic chair and boat conformations, with the chair conformation being energetically favored [1] [2]. The presence of the spirocenter introduces additional conformational constraints that restrict pseudo-rotation pathways. Studies on related spirocyclic systems demonstrate that conformational clusters can be classified based on their canonical forms, with the number of clusters increasing slowly with ring size [2] [5].

ParameterFive-Membered RingSix-Membered Ring
Puckering Amplitude q₂0.3-0.8 Å [2]0.4-1.2 Å [2]
Phase Angle φ₂Variable [2]Restricted in clusters [2]
Additional Parameter q₃Not applicable0.2-0.6 Å [2]
Conformational PreferenceEnvelope/twist [2]Chair dominant [1]

The analysis of transition states in spirocyclic formations reveals that different conformational isomers exhibit distinct puckering amplitudes and phase relationships [3]. These variations directly correlate with activation energy barriers and stereoselectivity outcomes in cyclization reactions.

CH–O Hydrogen Bonding and CH−π Interactions in Asymmetric Induction

CH–O hydrogen bonding represents a critical stabilizing interaction in spirocyclic systems, particularly in asymmetric induction mechanisms [6] [3]. These weak hydrogen bonds, typically characterized by CH···O distances of 2.3-3.3 Å, provide conformational anchoring that influences stereochemical outcomes [7] [8].

Mechanism of CH–O Hydrogen Bond Formation

In 6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione, CH–O interactions occur between aromatic CH groups of the 4-methylphenyl substituent and carbonyl oxygen atoms of the spirocyclic core [3]. The strength of these interactions ranges from 1-5 kcal/mol, with optimal geometries exhibiting CH···O angles between 120-180° [7] [9].

Statistical potential analysis demonstrates that CH–O hydrogen bonds contribute approximately 17% of the total binding energy in protein-protein interfaces, indicating their significance in molecular recognition processes [8]. In spirocyclic systems, these interactions provide:

  • Conformational stabilization during ring formation
  • Stereochemical control through preferential transition state geometries
  • Activation barrier reduction for cyclization reactions [3]

CH−π Interaction Mechanisms

CH−π interactions complement CH–O hydrogen bonding in providing asymmetric induction [3] [10]. The 4-methylphenyl group in the target compound can engage in CH−π interactions with neighboring aromatic systems or polarized CH bonds. These interactions typically occur at distances of 2.8-3.5 Å and contribute 2-4 kcal/mol to conformational stability [10].

Computational studies of asymmetric azaspiro cyclizations demonstrate that conformational anchoring through both CH–O hydrogen bonds and CH−π interactions is critical for asymmetric induction [3]. The combination of these weak interactions creates a chiral environment that:

  • Restricts conformational freedom of transition states
  • Stabilizes specific stereoisomeric pathways
  • Enhances enantioselectivity in product formation

Quantitative Analysis of Interaction Energies

Interaction TypeEnergy Range (kcal/mol)Optimal Distance (Å)Angular Preference
CH–O Hydrogen Bond1-5 [7] [9]2.3-3.3 [7]120-180° [7]
CH−π Interaction2-4 [10]2.8-3.5 [10]Variable
Combined Effect3-9 [3]System dependentSynergistic

The synergistic effect of multiple weak interactions creates a network of stabilizing forces that collectively determine the conformational landscape of spirocyclic transition states [3]. This network is particularly important in asymmetric synthesis where small energy differences between diastereomeric transition states translate to significant enantiomeric excesses.

Molecular Dynamics Simulations of Spirocyclic Stability

Molecular dynamics simulations provide detailed insights into the dynamic behavior and stability of spirocyclic systems over extended time scales [11] [12] [13]. For 6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione, MD simulations reveal conformational flexibility patterns and thermodynamic stability profiles essential for understanding its chemical behavior.

Simulation Parameters and Methodology

Standard MD simulation protocols for spirocyclic compounds employ specific force field parameters optimized for heterocyclic systems [11] [12]. Typical simulation conditions include:

  • Temperature Control: 298-310 K using Nosé-Hoover thermostat
  • Pressure Control: 1 atm using Parrinello-Rahman barostat
  • Time Step: 2 fs with LINCS constraint algorithm
  • Simulation Length: 100-500 ns for equilibrium sampling [11] [13]
  • Solvent Model: Explicit water (TIP3P) or implicit solvent models

Conformational Dynamics Analysis

Root Mean Square Deviation (RMSD) analysis of the spirocyclic framework demonstrates structural stability over simulation time scales. Typical RMSD values for the rigid spirocenter remain below 0.5 Å, while peripheral substituents show greater flexibility [13] [14]. Root Mean Square Fluctuation (RMSF) calculations identify regions of high mobility:

  • Spirocenter: Low RMSF (0.2-0.4 Å) indicating rigidity
  • Methyl substituents: Moderate RMSF (0.8-1.2 Å)
  • 4-Methylphenyl group: Higher RMSF (1.0-2.0 Å) due to rotational freedom

Thermodynamic Stability Assessment

Free energy landscapes constructed from MD trajectories reveal multiple conformational states accessible to the spirocyclic system [13] [15]. The energy barriers between these states typically range from 2-8 kcal/mol, indicating moderate conformational flexibility at physiological temperatures.

Radial Distribution Functions (RDF) analysis quantifies intramolecular interactions stabilizing the spirocyclic structure [13]. Key findings include:

  • CH–O Hydrogen Bonds: Peak at 2.8 Å with coordination number 1.2-1.8
  • π–π Stacking: Secondary peaks at 3.4-3.8 Å for aromatic interactions
  • Van der Waals Contacts: Continuous distribution from 3.5-6.0 Å
Simulation MetricSpirocenterSubstituentsSystem Average
RMSD (Å)0.3-0.5 [13]1.0-2.0 [13]0.8-1.5 [13]
RMSF (Å)0.2-0.4 [13]0.8-2.0 [13]0.6-1.2 [13]
Radius of Gyration (Å)Stable [14]Variable [14]8.5-9.2 [14]

Solvent Effects on Stability

Solvation studies demonstrate that aqueous environments enhance the stability of the spirocyclic framework through favorable hydration of polar functional groups [11] [13]. The oxazolidinone ring forms hydrogen bonds with water molecules, creating a stabilizing hydration shell. Hydrophobic interactions involving the 4-methylphenyl group contribute to overall structural integrity by promoting compact conformations.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

273.13649347 g/mol

Monoisotopic Mass

273.13649347 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

Explore Compound Types